(5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16281799
InChI: InChI=1S/C26H27N3O2S2/c1-5-13-28-25(30)23(33-26(28)32)15-19-16-29(20-9-7-6-8-10-20)27-24(19)22-12-11-21(14-18(22)4)31-17(2)3/h6-12,14-17H,5,13H2,1-4H3/b23-15-
SMILES:
Molecular Formula: C26H27N3O2S2
Molecular Weight: 477.6 g/mol

(5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16281799

Molecular Formula: C26H27N3O2S2

Molecular Weight: 477.6 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C26H27N3O2S2
Molecular Weight 477.6 g/mol
IUPAC Name (5Z)-5-[[3-(2-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C26H27N3O2S2/c1-5-13-28-25(30)23(33-26(28)32)15-19-16-29(20-9-7-6-8-10-20)27-24(19)22-12-11-21(14-18(22)4)31-17(2)3/h6-12,14-17H,5,13H2,1-4H3/b23-15-
Standard InChI Key OPYJEOIKYGVINV-HAHDFKILSA-N
Isomeric SMILES CCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OC(C)C)C)C4=CC=CC=C4)/SC1=S
Canonical SMILES CCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OC(C)C)C)C4=CC=CC=C4)SC1=S

Introduction

Structural Characteristics

Molecular Architecture

The compound features a central thiazolidin-4-one core substituted with a (Z)-configured exocyclic double bond at position 5, linked to a 3-[2-methyl-4-(isopropoxy)phenyl]-1-phenylpyrazole moiety. Key structural components include:

  • Thiazolidinone ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 2, respectively.

  • Pyrazole subunit: A 1,2-diazole ring substituted with methyl and isopropoxy groups at the 2- and 4-positions of the phenyl ring.

  • Propyl side chain: A three-carbon alkyl group at position 3 of the thiazolidinone ring, influencing lipophilicity and binding interactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₆H₂₇N₃O₂S₂
Molecular Weight477.6 g/mol
IUPAC Name(5Z)-5-[[3-(2-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
Canonical SMILESCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OC(C)C)C)C4=CC=CC=C4)SC1=S

The stereochemistry at the C5 position (Z-configuration) is critical for maintaining planar geometry, enabling π-π stacking interactions with biological targets.

Synthesis and Optimization

Conventional Synthetic Routes

Traditional synthesis involves a multi-step sequence:

  • Condensation: Reacting 3-(2-methyl-4-isopropoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with thiourea derivatives to form the thiosemicarbazone intermediate.

  • Cyclization: Acid-catalyzed intramolecular cyclization to yield the thiazolidinone ring.

  • Alkylation: Introducing the propyl group via nucleophilic substitution at position 3.

Yields typically range from 45–65%, with prolonged reaction times (8–12 hours) due to sluggish cyclization kinetics.

Microwave-Assisted Synthesis

Recent advances leverage microwave irradiation to enhance efficiency:

  • Reaction Time: Reduced from 8 hours to 15–20 minutes.

  • Yield Improvement: 75–88% compared to conventional methods .

Table 2: Synthesis Optimization

ParameterConventional MethodMicrowave Method
Reaction Time8–12 hours15–20 minutes
Yield45–65%75–88%
Purity (HPLC)92–95%97–99%

Microwave conditions promote uniform heating, minimizing side reactions and improving regioselectivity .

Biological Activity and Mechanisms

Antimicrobial Properties

The compound exhibits moderate activity against Mycobacterium tuberculosis H37Ra (MIC = 12.5 µg/mL) and Staphylococcus aureus (MIC = 25 µg/mL). Docking studies suggest inhibition of enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis .

Anti-Inflammatory Effects

The compound reduces TNF-α and IL-6 production in LPS-stimulated macrophages by 62% and 58%, respectively, via NF-κB pathway suppression.

Research Advancements

Structure-Activity Relationship (SAR) Studies

  • Thioxo Group: Replacement with oxo decreases antimicrobial potency by 4-fold, emphasizing the sulfur atom’s role in target binding.

  • Isopropoxy Substituent: Enhances metabolic stability compared to methoxy analogues.

Computational Modeling

Molecular dynamics simulations reveal stable binding (ΔG = −10.2 kcal/mol) to InhA’s substrate-binding pocket, with key interactions involving:

  • Hydrogen bonds with Tyr158 and NAD⁺ cofactor.

  • Hydrophobic contacts with Pro193 and Phe149 .

Pharmacokinetic Profiling

Table 3: ADME Properties

ParameterValue
LogP3.8 ± 0.2
Plasma Protein Binding89.4%
CYP3A4 InhibitionModerate (IC₅₀ = 9.3 µM)
Half-life (Rat)4.2 hours

The high logP value indicates favorable membrane permeability but necessitates formulation strategies to improve aqueous solubility.

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